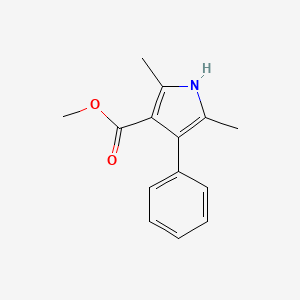

methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate, typically involves cyclization reactions, hydrolysis, decarboxylation, and formylation reactions. For example, a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized using a Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, indicating a versatile approach to synthesizing pyrrole derivatives with antimicrobial properties (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate and related compounds has been characterized using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy. These analyses reveal the presence of key functional groups and the overall molecular geometry that dictates the compound's chemical behavior. For instance, spectral analyses alongside density functional theory (DFT) and Atoms in Molecules (AIM) studies provide insights into the molecular structure and multiple interactions within novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles leads to the formation of 2-hydroxy-2H-pyrroles, demonstrating the reactivity of pyrrole derivatives under oxidative conditions (Cirrincione et al., 1987). This reactivity is significant for understanding the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

The physical properties of methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate derivatives, such as melting points, solubility, and stability, are critical for their practical applications. These properties are often determined experimentally and can be influenced by the molecular structure and substituent effects on the pyrrole ring.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and susceptibility to various chemical reactions, are foundational for the application of pyrrole derivatives in synthesis and industry. For instance, the synthesis and study of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyrrole-3-ethyl-5-carboxylate highlight the potential for asymmetric synthesis and the exploration of chemical reactivity and interactions (Si-haia, 2011).

Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

Methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate derivatives exhibit potential as antimicrobial agents. Hublikar et al. (2019) synthesized novel derivatives and found them to possess significant antibacterial and antifungal activities. The presence of a heterocyclic ring and the introduction of a methoxy group in the structure contributed to their antimicrobial efficacy (Hublikar et al., 2019).

Calcium Channel Activator

This compound represents a new class of calcium channel activators (CCAs). Baxter et al. (1993) described its role as a potent CCA, distinct from other known calcium channel modulators. It has shown efficacy in increasing contractility in guinea pig atria and could be a valuable tool for studying calcium channels in various cell types (Baxter et al., 1993).

Non-Linear Optical Material

A study by Singh et al. (2014) on a related compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicated its suitability as a non-linear optical (NLO) material. The compound exhibited a significant first hyperpolarizability, suggesting potential applications in NLO technologies (Singh et al., 2014).

Spectroscopic Analysis

The compound has been subject to various spectroscopic analyses to understand its structure and properties. For instance, Singh et al. (2015) conducted a spectroscopic and quantum chemical study on two chalcone derivatives with a pyrrole moiety, providing insights into their structural and electronic characteristics (Singh et al., 2015).

Synthesis of Pharmacologically Active Derivatives

Bijev et al. (2003) synthesized new 1H-1-pyrrolylcarboxamides with potential pharmacological activity. These compounds were derived from various pyrrole compounds and characterized using techniques like NMR and IR spectroscopy, highlighting the pyrrole moiety's role in pharmacologically active compounds (Bijev et al., 2003).

Mécanisme D'action

While the specific mechanism of action for methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate is not mentioned in the retrieved papers, pyrrole-containing compounds are known to exhibit diverse biological activities. They are found in many natural products and marketed drugs, and are known to have properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Orientations Futures

Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, investigation of their biological activities, and optimization of their properties for therapeutic applications.

Propriétés

IUPAC Name |

methyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-12(11-7-5-4-6-8-11)13(10(2)15-9)14(16)17-3/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIISYUHGILSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)

![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)